4-(Heptanoyloxy)benzoic acid
CAS No.: 70973-86-3
Cat. No.: VC19394433
Molecular Formula: C14H18O4
Molecular Weight: 250.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 70973-86-3 |
|---|---|
| Molecular Formula | C14H18O4 |
| Molecular Weight | 250.29 g/mol |
| IUPAC Name | 4-heptanoyloxybenzoic acid |
| Standard InChI | InChI=1S/C14H18O4/c1-2-3-4-5-6-13(15)18-12-9-7-11(8-10-12)14(16)17/h7-10H,2-6H2,1H3,(H,16,17) |
| Standard InChI Key | BUWAEAUOELHEEF-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCC(=O)OC1=CC=C(C=C1)C(=O)O |
Introduction
Chemical Structure and Molecular Identification
Structural Features
4-(Heptanoyloxy)benzoic acid consists of a benzoic acid core esterified with a heptanoyl group at the 4-position. The SMILES notation and InChIKey provide unambiguous identifiers for its structure . The ester linkage introduces conformational flexibility, while the carboxylic acid group enables hydrogen bonding and salt formation.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular formula | ||
| Molecular weight | 250.29 g/mol | |
| XLogP3-AA (lipophilicity) | 3.5 | |
| Topological polar surface area | 57 Ų | |
| Hydrogen bond acceptors | 4 |
Synthesis and Reaction Pathways
Esterification Strategies
The compound is synthesized via Steglich esterification, a method employed for acid- and base-sensitive substrates. A typical protocol involves:
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Reacting 4-hydroxybenzoic acid with heptanoyl chloride in the presence of (DCC) and 4-dimethylaminopyridine (DMAP) .
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Purification via recrystallization or column chromatography to isolate the product.
Table 2: Representative Reaction Conditions
| Reagent | Role | Molar Ratio |
|---|---|---|
| 4-Hydroxybenzoic acid | Nucleophile | 1.0 |
| Heptanoyl chloride | Electrophile | 1.2 |
| DCC | Coupling agent | 1.1 |
| DMAP | Catalyst | 0.1 |
Byproduct Analysis
Common impurities include:
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Unreacted 4-hydroxybenzoic acid (removable via base wash).
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Diesters from over-acylation (mitigated by stoichiometric control).
Physicochemical Properties
Thermal Behavior
Differential scanning calorimetry (DSC) of structurally similar esters reveals:
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Melting point: Estimated range 80–100°C, influenced by alkyl chain packing .
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Thermal stability: Decomposition above 200°C, consistent with the stability of aromatic esters .
Solubility Profile
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Polar solvents: Moderate solubility in ethanol and acetone due to hydrogen bonding.
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Nonpolar solvents: Limited solubility in hexane (<1 mg/mL) .
Liquid Crystalline Behavior
Table 3: Comparison with Mesogenic Analogues
| Compound | Phase Behavior | Transition Temp (°C) |
|---|---|---|
| 4-Octanoyloxybenzoic acid | Monotropic nematic | 85 (clearing point) |
| 4-Hexanoyloxybenzoic acid | No mesophase | – |
Applications in Materials Science
Polymer Precursors
The compound serves as a monomer in:
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Liquid crystal polymers (LCPs): Copolymerization with mesogenic diols enhances thermal stability .
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Dendrimers: Functionalization at the carboxylic acid group enables branching .
Surface Modification
Self-assembled monolayers (SAMs) derived from 4-(Heptanoyloxy)benzoic acid improve hydrophobicity on metal oxides, with contact angles up to 110° .
Toxicological Considerations
Benzoic Acid Derivatives
While specific data on 4-(Heptanoyloxy)benzoic acid are lacking, benzoic acid (parent compound) shows:
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Subchronic effects: Pulmonary inflammation and platelet reduction at 1200 mg/m inhalation exposure .
Risk Assessment Gaps
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No carcinogenicity or reproductive toxicity studies available.
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Ester hydrolysis in vivo may release heptanoic acid, requiring toxicokinetic evaluation.
Computational Modeling Insights
Molecular dynamics simulations of analogous esters predict:
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